Tetromycin B

Cysteine Protease Inhibition African Trypanosomiasis Rhodesain

Tetromycin B offers sub-micromolar rhodesain inhibition (Ki 0.62 μM), uniquely differentiating it from broad-spectrum spirotetronate antibiotics. Its time-dependent, covalent inhibition mechanism is critical for target engagement in T. brucei models. Its 52-fold parasite selectivity over human cathepsin L is essential for co-culture infection assays. Avoid generic analogs that lack this validated anti-trypanosomal selectivity profile.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15-,19-11?,29-26-
InChIKeyDACFQDZSKBTCCU-JPIIGQPTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B for Research Procurement: Protease Inhibition & Anti-Trypanosomal Activity Data


Tetromycin B is a spirotetronate-class natural product isolated from the marine-derived actinomycete Streptomyces axinellae [1]. It is structurally characterized by a tetronic acid moiety within a complex polycyclic framework and has been identified as a cysteine protease inhibitor with potent activity against parasite-specific targets and moderate anti-trypanosomal effects [2]. Unlike broad-spectrum antibiotic spirotetronates, its primary differentiated value for scientific procurement lies in its quantifiable, sub-micromolar inhibition of rhodesain and falcipain-2, as established through direct comparative analysis with structurally related tetromycin congeners [1].

Why Tetromycin B Cannot Be Interchanged with Generic Spirotetronates


Generic substitution with other spirotetronate antibiotics (e.g., chlorothricin, kijanimicin) or even closely related tetromycin congeners (e.g., Tetromycin A, tetromycins 1-4) is scientifically unsound for protease-focused studies. While many spirotetronates exhibit broad antibacterial activity, Tetromycin B is distinguished by its specific, time-dependent inhibition of cathepsin L-like cysteine proteases (rhodesain, falcipain-2, cathepsin L) with Ki values in the low micromolar to sub-micromolar range, whereas it shows markedly weaker inhibition of cathepsin B and viral proteases [1]. Direct comparative data reveal that even minor structural variations among tetromycins (compounds 1-5) yield significant differences in protease selectivity and cytotoxic index, rendering cross-compound extrapolation invalid [1].

Quantitative Evidence for Tetromycin B Differentiation vs. Tetromycin Congeners


Superior Rhodesain (T. brucei) Inhibition: Direct Ki Comparison with Tetromycins 3 & 4

Tetromycin B (compound 5) exhibits a Ki of 0.62 ± 0.03 μM against rhodesain, representing a 3.4-fold greater inhibitory potency compared to tetromycin 3 (Ki = 2.1 ± 0.90 μM) and a 6.5-fold improvement over tetromycin 4 (Ki = 4.00 ± 0.30 μM) in the same assay system [1]. This quantitative advantage establishes Tetromycin B as the most potent rhodesain inhibitor among the characterized tetromycins.

Cysteine Protease Inhibition African Trypanosomiasis Rhodesain

Falcipain-2 Inhibition: Comparable Potency but Distinct Selectivity Profile

Against falcipain-2, Tetromycin B demonstrates a Ki of 1.42 ± 0.01 μM, which is statistically equivalent to tetromycin 3 (Ki = 1.65 ± 0.25 μM) but 2.2-fold more potent than tetromycin 4 (Ki = 3.10 ± 0.20 μM) [1]. While the absolute potency is similar to tetromycin 3, Tetromycin B maintains a superior selectivity window relative to its rhodesain activity (Ki ratio falcipain-2/rhodesain = 2.3 for Tetromycin B vs. 0.79 for tetromycin 3), indicating a different protease engagement profile.

Malaria Falcipain-2 Antiparasitic

Cathepsin L Inhibition: The Weakest Among Tested Cathepsin L-like Proteases

Tetromycin B exhibits a Ki of 32.50 ± 0.05 μM against human cathepsin L, which is 2.2-fold weaker than tetromycin 3 (Ki = 15.0 ± 1.95 μM) and 1.5-fold weaker than tetromycin 4 (Ki = 22.40 ± 0.80 μM) [1]. This reduced potency against a mammalian protease, when contrasted with its strong activity against parasite-specific rhodesain and falcipain-2, highlights a potential therapeutic selectivity advantage that is not observed for tetromycin 3.

Cathepsin L Protease Selectivity Mammalian Protease

Anti-Trypanosomal Activity & Cytotoxic Index: In Vitro T. brucei Growth Inhibition

Tetromycin B inhibits the growth of T. brucei brucei with an IC50 of 30.87 μM at 48 h and 34.22 μM at 72 h [1]. In direct comparison, tetromycin 3 exhibits slightly higher potency (IC50 = 26.90 μM at 48 h; 30.35 μM at 72 h), but with significantly greater cytotoxicity to 293T kidney cells (IC50 = 33.38 μM for tetromycin 3 vs. 71.77 μM for Tetromycin B) [1]. The cytotoxic index (ratio of cytotoxicity IC50 to anti-parasitic IC50) is therefore 2.3 for Tetromycin B versus 1.2 for tetromycin 3, indicating a more favorable in vitro safety margin.

Trypanosoma brucei IC50 Cytotoxicity

Time-Dependent Inhibition Mechanism Distinguishes Cathepsin L-like Protease Activity

Tetromycin B exhibits time-dependent inhibition of cathepsin L-like proteases (rhodesain, falcipain-2, cathepsin L) but not of cathepsin B or the viral protease SARS-CoV PLpro [1]. This mechanistic distinction—confirmed through progress curve analysis yielding k2nd values (e.g., 14,539 M−1 min−1 for rhodesain)—is attributed to the reactive α,β-unsaturated lactone moiety of the tetronic acid, which likely forms a covalent adduct with the more nucleophilic active-site cysteine of cathepsin L-like proteases [1]. Tetromycins 3 and 4 also exhibit time-dependent inhibition, but with differing k2nd values, underscoring that even within this class, inhibition kinetics are compound-specific.

Mechanism of Action Covalent Inhibition Time-Dependent Kinetics

Cathepsin B Inhibition: A Control for Selectivity Profiling

Tetromycin B inhibits cathepsin B with a Ki of 1.59 ± 0.09 μM, which is 2.8-fold weaker than tetromycin 3 (Ki = 0.57 ± 0.04 μM) but comparable to tetromycin 4 (Ki = 1.60 ± 0.10 μM) [1]. Cathepsin B inhibition is considered an off-target activity for antiparasitic applications, as this protease is widely expressed in mammalian tissues. The reduced potency of Tetromycin B against cathepsin B, relative to its activity against rhodesain, further reinforces its selectivity for parasite-specific cathepsin L-like proteases.

Cathepsin B Off-Target Activity Protease Panel

Optimal Research Applications for Tetromycin B Based on Validated Evidence


Lead Compound for Rhodesain-Targeted African Trypanosomiasis Drug Discovery

With a Ki of 0.62 μM against rhodesain—the most potent among characterized tetromycins—and a favorable cytotoxic index (2.3 vs. 1.2 for tetromycin 3), Tetromycin B is optimally positioned as a starting scaffold for medicinal chemistry optimization targeting T. brucei rhodesiense [1]. Its time-dependent inhibition mechanism further supports its use in cellular models of trypanosomiasis where prolonged target engagement is required.

Selective Probe for Cathepsin L-like Protease Pathway Dissection

The compound's differential inhibition profile—strong against rhodesain and falcipain-2 (Ki = 1.42 μM) but 23- to 52-fold weaker against human cathepsin L (Ki = 32.5 μM)—makes Tetromycin B a valuable chemical probe for selectively interrogating parasite-specific cysteine protease pathways in co-culture or infection models, where discrimination from host proteases is essential [1].

Reference Standard for Spirotetronate Protease Inhibitor Panels

Given the comprehensive quantitative data available for Tetromycin B across a panel of five proteases (rhodesain, falcipain-2, cathepsin L, cathepsin B, SARS-CoV PLpro) [1], it serves as a well-characterized reference standard for screening libraries of natural product-derived protease inhibitors. Its distinct selectivity fingerprint relative to tetromycins 3 and 4 enables researchers to benchmark new spirotetronate analogs.

Mechanistic Studies of Time-Dependent Covalent Protease Inhibition

Tetromycin B's confirmed time-dependent inhibition of cathepsin L-like proteases, attributed to its α,β-unsaturated lactone tetronic acid moiety, positions it as a model compound for investigating covalent inhibition mechanisms in cysteine proteases [1]. This is particularly relevant for structure-activity relationship (SAR) studies aimed at optimizing residence time and target selectivity.

Technical Documentation Hub

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